Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-
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Overview
Description
Propanenitrile, 3-[: 4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is a chemical compound with the molecular formula C17H16BrN5O3 and a molecular weight of 418.245 g/mol . This compound is known for its vibrant color and is often used as a dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- typically involves the diazotization of 2-bromo-4-nitroaniline followed by coupling with N-(2-hydroxyethyl)aniline . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a dye intermediate and a reagent in organic synthesis . Its vibrant color makes it useful in the development of new dyes and pigments .
Biology: In biological research, it is used as a staining agent for various biological specimens . Its ability to bind to specific cellular components makes it valuable in histological studies .
Medicine: While not commonly used in medicine, its derivatives are explored for potential therapeutic applications due to their unique chemical properties .
Industry: In the textile industry, it is used as a dye for fabrics and textiles . Its stability and vibrant color make it a popular choice for coloring synthetic fibers .
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- involves its interaction with specific molecular targets, primarily through its azo and nitro groups . These functional groups can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- Propanenitrile, 3-[ 4-[(4-nitrophenyl)azo]phenylamino]- .
Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]-: (Disperse Orange 61).
Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]amino]-: (Disperse Orange 30).
Uniqueness: Propanenitrile, 3-[4-[(2-bromo-4-nitrophenyl)azo]phenylamino]- is unique due to the presence of the bromine atom and the hydroxyethyl group, which impart distinct chemical properties and reactivity compared to its analogs . These structural differences influence its color, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as effectively .
Properties
CAS No. |
20371-10-2 |
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Molecular Formula |
C17H16BrN5O3 |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16BrN5O3/c18-16-12-15(23(25)26)6-7-17(16)21-20-13-2-4-14(5-3-13)22(10-11-24)9-1-8-19/h2-7,12,24H,1,9-11H2 |
InChI Key |
MJSFZNFCRPQTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Br)N(CCC#N)CCO |
Origin of Product |
United States |
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